2-cyano-N-(4-fluorobenzyl)acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
- Novel compounds synthesized using 3-fluoro-4-cyanophenol as primary compounds, including 2-cyano-N-(4-fluorobenzyl)acetamide, were characterized by elemental analysis, IR, and 1H NMR (Yang Man-li, 2008).
Antitumor Applications
- This compound derivatives have been synthesized for antitumor evaluation. These derivatives exhibit significant in vitro antiproliferative activity against various human cancer cell lines (H. Shams et al., 2010).
Anticancer Agent Evaluation
- A derivative of this compound, specifically 2-[3,5-bis-(2-fluorobenzylidene)-4-piperidon-1-yl]-N-(4-fluorobenzyl)-acetamide, demonstrated antiproliferative efficacy in lung adenocarcinoma cells and was used in PET imaging and biodistribution studies (P. Lagisetty et al., 2013).
Anticonvulsant Activities
- Alpha-acetamido-N-benzylacetamide derivatives, including those with a structure related to this compound, have been explored for their potential as anticonvulsants, showing promising results in the maximal electroshock-induced seizure test in mice (H. Kohn et al., 1993).
Imaging Sigma Receptor Status of Tumors
- Radiotracers derived from this compound analogs have been used in studying the sigma receptor status of tumors, providing insights into tumor biology and potential diagnostic applications (R. Mach et al., 2001).
Imaging Histamine H3 Receptors
- Compounds synthesized from this compound have been labeled with 18F for clinical PET studies, aiding in the imaging of histamine H3 receptors (R. Iwata et al., 2000).
Heterocyclic Synthesis
- 2-cyano-N-(4-sulfamoylphenyl) acetamide, closely related to this compound, has been used as a synthon in the synthesis of polyfunctionalized heterocyclic compounds (Moustafa A. Gouda, 2014).
Safety and Hazards
Properties
IUPAC Name |
2-cyano-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-9-3-1-8(2-4-9)7-13-10(14)5-6-12/h1-4H,5,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWIYDKCDJIKLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CC#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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